Anticancer Agents: Many of the compounds discussed are inhibitors of tubulin polymerization [], histone deacetylase [], and Akt [].
Antimicrobial Agents: Indole-containing compounds are explored for their antibacterial and antifungal properties [, , , , , ].
Anti-inflammatory Agents: Some indole derivatives are described as selective COX-2 inhibitors [].
Condensation Reactions: Many of the compounds are synthesized using condensation reactions involving indole-3-carboxaldehydes or substituted indoles [, , , , ].
Amide Formation: The acetamide moiety could be introduced via a reaction between a carboxylic acid and an amine [, ].
Related Compounds
Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors. [] The most potent compound, 7d, exhibited significant antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. [] Mechanistic studies revealed that 7d induced apoptosis, arrested cell cycle progression at the G2/M phase, and inhibited tubulin polymerization similarly to colchicine. []
Relevance: These compounds share a core structure of a substituted acetamide linked to an indole ring with N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. [] The primary difference lies in the variations of substituents on the acetamide nitrogen and the presence of a pyrazole or triazole ring in the linker region in the related compounds. []
Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib Mesylate, an antineoplastic agent. []
Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the presence of a methoxyphenyl group and a 1-methyl-1H-indol-3-yl moiety within their structures. []
N-(1H-indol-3-yl)methyl)propiolamides
Compound Description: This family of compounds serves as precursors in the synthesis of polycyclic sulfonyl indolines. [] This transformation involves a formal [2 + 2 + 1] dearomatizing cyclization reaction with NaHSO3, catalyzed either by FeCl2 or UV light. [] This reaction forms one new C-C bond and two new C-S bonds in a single step. []
Relevance: These compounds share the common motif of an N-substituted 1H-indol-3-yl moiety with N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. []
Compound Description: This series of compounds, particularly compound 5d, exhibits promising antibacterial, antifungal, radical scavenging, and ferric ion (Fe3+) reducing activities. []
Relevance: These compounds share a 2-methyl-1H-indol-3-yl group with N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. []
Relevance: Compound 1 shares a core 5-methoxy-2-methyl-1H-indol-3-yl acetamide structure with N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. []
Compound Description: This compound is a potent non-peptidic agonist of formyl peptide receptors (FPRs), which are expressed in microglial cells and are implicated in neuroinflammatory processes. [] Despite its potential as a tool for visualizing FPRs in the brain, (S)-[11C]-1 exhibited limited blood-brain barrier penetration and was unable to label FPRs in brain slices. []
Relevance: Both (S)-1 and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 1H-indol-3-yl moiety. []
BIM-1 (2-methyl-1H-indol-3-yl)
Compound Description: This compound was identified as a potential therapeutic agent for diseases associated with elevated protein kinase C beta (PKC-β) activity. [] BIM-1 exhibits the highest binding affinity to PKC-βI in silico (-8.6 kcal/mol) compared to other tested inhibitors. []
Relevance: BIM-1 represents the core 2-methyl-1H-indol-3-yl structure present in N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. []
Compound Description: These chiral compounds are synthesized via a Friedel-Crafts alkylation reaction of indole with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, utilizing modified thiourea organocatalysts. []
Relevance: This series and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 1H-indol-3-yl structural motif. []
Compound Description: These compounds exhibit antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. [] Notably, compounds 3ao and 3aq showed potent activity against staphylococci, while compound 3ag demonstrated activity against M. smegmatis and C. albicans. []
Relevance: These derivatives and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the presence of the 1H-indol-3-yl group. []
Compound Description: These compounds exhibit antiproliferative activity against various human cancer cell lines, including HeLa, MCF7, and HepG2. [] Notably, compound 5r showed the most potent activity against HepG2 cells and was found to induce caspase-8-dependent apoptosis. []
Relevance: This group and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the core structure of an N-substituted 2-(1H-indol-3-yl)-2-oxoacetamide. []
Compound Description: This compound is synthesized by a base-catalyzed condensation reaction of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile. [] The final compound adopts a planar Z configuration and exhibits a thienyl-ring flip disorder. []
Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide both possess the 1-methyl-1H-indol-3-yl group. []
Compound Description: This compound is synthesized through a one-step, two-component reaction involving 1-methylbenzimidazole and benzoylindolyl-3-acetylene. []
Relevance: Both this compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide feature the 1H-indol-3-yl moiety within their structures. []
Compound Description: This series of compounds show anti-proliferative activity against various human cancer cell lines, including Hela, MCF7, and HepG2. []
Relevance: These compounds and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 2-(1H-indol-3-yl)-2-oxoacetamide structural motif. []
Compound Description: These compounds are synthesized through the condensation reaction of indole with various substituted acetophenones. [] The ratio of 2:1 (indole:acetophenone) versus 2:2 condensation products is influenced by the electronic nature and position of substituents on the acetophenone, as well as the reaction temperature. []
Relevance: This series of compounds and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 1H-indol-3-yl structural feature. []
Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist with oral bioavailability and a long duration of action. [] SSR126768A effectively inhibits OT-induced uterine contractions and delays parturition in pregnant rats. []
Relevance: SSR126768A and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the presence of a methoxybenzyl group and a substituted 1H-indol-3-yl moiety in their structures. []
Compound Description: This compound forms dimers through pairs of N—H⋯O hydrogen bonds, generating R22(8) motifs. [] Additionally, an N—H⋯O hydrogen bond and two C—H⋯π contacts contribute to a three-dimensional network in the crystal structure. []
Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 5-methoxy-2-methyl-1H-indol-3-yl substructure. []
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Compound Description: This compound features a planar 1H-indole ring system. [] The crystal structure reveals chains of molecules linked by N—H⋯O hydrogen bonds along the [] direction. [] Further interactions through C—H⋯O hydrogen bonds and C—H⋯π interactions result in a two-dimensional network parallel to the ac plane. []
Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide both contain the 5-methoxy-2-methyl-1H-indol-3-yl moiety. []
2-(1H-Indol-3-yl)-2-oxoacetamide and 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Compound Description: These compounds provide insights into the influence of hydrogen bonding on conformational preferences. [] The different torsion angles observed between the two carbonyl groups in these compounds can be attributed to the presence of an extensive hydrogen-bonding network in 2-(1H-indol-3-yl)-2-oxoacetamide. []
Relevance: This pair of compounds and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 2-(1H-indol-3-yl)-2-oxoacetamide structural motif. []
Compound Description: In this compound, the cyclohexane ring adopts a chair conformation. [] The crystal packing is characterized by intermolecular N—H⋯O hydrogen bonds, leading to the formation of layers parallel to the ac plane. []
Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide substructure. []
Compound Description: This compound features a cyclohexane ring in a chair conformation. [] The crystal packing is stabilized by a combination of π–π stacking interactions, C—H⋯O, N—H⋯O, and N—H⋯F hydrogen bonds. []
Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide substructure. []
Compound Description: This series of compounds exhibits diverse crystal packing arrangements depending on the substituent on the 6-aryl group. []
Relevance: These compounds share the presence of a 4-chlorobenzyl group and a 1H-indol-3-yl moiety with N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. []
Compound Description: SB 216763 is a selective GSK3β inhibitor that can reverse the ceiling effect of pharmacological postconditioning induced by genistein and 17β-estradiol against myocardial infarction. [] This reversal is mediated by the opening of mitochondrial ATP-dependent potassium channels. []
Relevance: SB 216763 and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide both possess the 1-methyl-1H-indol-3-yl structural unit. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to other Akt inhibitors. [] It exhibits promising kinase selectivity, excellent antiproliferative activity against cancer cells, and a favorable pharmacokinetic profile. []
Relevance: Both Hu7691 and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide contain a 1-methyl-1H-pyrazol-yl group within their structures. []
Compound Description: These compounds act as potent dopamine D2 receptor antagonists and serotonin reuptake inhibitors, making them potential antipsychotic agents. [] Compound 45c (SLV314) emerged as a promising candidate for clinical development due to its favorable pharmacokinetic properties and high CNS-plasma ratio. []
Relevance: These compounds and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the common structural feature of the 1H-indol-3-yl group. []
Compound Description: DIM-Ph-4-CF3 initially reported as a PPARγ agonist, was also found to interact with NR4A1 and displace 9-cis-retinoic acid from RXRα. [] It exhibits anticancer activity independent of PPARγ. [] While it can bind to RXRα, it does not activate it. []
Relevance: DIM-Ph-4-CF3 and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 1H-indol-3-yl structural feature. []
Compound Description: These compounds are synthesized through a triphenylphosphine-catalyzed Knoevenagel condensation reaction between indole-3-carboxaldehydes and Meldrum's acid. [] The N-alkylated derivatives are obtained by reacting the parent compounds with alkylating agents like dimethyl sulfate (DMS) and diethyl sulfate (DES) in PEG-600. []
Relevance: This series of compounds and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the common structural element of a 1H-indol-3-yl group. []
Compound Description: Synthesized through the condensation of indole and 4-chlorobenzaldehyde in glacial acetic acid, this compound exhibits strong N—H⋯O hydrogen bonds and participates in various non-covalent interactions, including N—H...π, C—H…π, and C—H...Cl interactions, contributing to a three-dimensional network in its crystal structure. []
Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the presence of both a 4-chlorophenyl group and a 1H-indol-3-yl moiety within their structures. []
Compound Description: MIAM is a DNA intercalator that exhibits selective anti-cancer activity against HeLa cells. [] It demonstrates a favorable safety profile in mice with a high LD50 value and minimal toxicity. []
Relevance: MIAM and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 1H-indol-3-yl structural motif. []
1,3,3-Tri(1H-indol-3-yl)propan-1-one
Compound Description: This compound acts as a versatile precursor for synthesizing various heterocyclic compounds, including oxoketene gem-dithiol and 1,2-dithiole-3-thione derivatives. [] Its synthesis from indole and chalcone is efficiently catalyzed by citrus lemon juice, highlighting an eco-friendly approach. []
Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the common structural feature of the 1H-indol-3-yl group. []
Compound Description: Compound 1 was synthesized on a large scale using a Stille cross-coupling reaction between an iodothienopyridine and 5-(tributylstannyl)-1-methylimidazole. []
Relevance: Both this compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide contain a 2-methyl-1H-indol-yl moiety within their structures. []
Compound Description: This complex, characterized by a zincoxane molecular structure, demonstrates high thermal stability and a strong affinity for hard nucleophiles. [] It exhibits DNA-binding properties, suggesting its potential as a model scaffold for developing anticancer metallodrugs. []
Relevance: The ligand BMIP in this complex and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 5-methoxy-1-methyl-1H-indol-3-yl substructure. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.